![molecular formula C22H22N4OS B2419195 (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-18-0](/img/structure/B2419195.png)
(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
The compound is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring, which are common structures in many biologically active compounds . The presence of the cinnamylthio and 2-methoxyethyl groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring and a 1,2,4-triazole ring. The cinnamylthio and 2-methoxyethyl groups are likely attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,4-triazole rings, as well as the cinnamylthio and 2-methoxyethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, given its molecular complexity .Scientific Research Applications
Antisense Technology and Oligonucleotides
The approval of Vitravene in 1998 for the treatment of CMV retinitis in AIDS sufferers stands as an early testament to the promise of antisense technology. Antisense oligonucleotides are designed to bind to specific RNA sequences, modulating gene expression. More recently, Macugen was approved for the treatment of wet, age-related macular degeneration (AMD). These successes and encouraging clinical trial results obtained using other oligonucleotides suggest that substantial quantities of high-quality modified DNA and RNA will be required in the near future .
Drug Impurity Characterization
Impurity D of Metoprolol , 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, is reported in the European Pharmacopeia. Understanding and quantifying impurities formed during chemical transformations are crucial for drug safety. The synthesis and characterization of Impurity D have been accomplished in two steps, starting from Epichlorhydrin under different conditions .
Polymer Surface Modification for Blood Compatibility
A mixture of poly(2-methoxyethyl acrylate) (PMEA) and poly(methyl methacrylate) (PMMA) has been found to exhibit excellent blood compatibility by inhibiting platelet adhesion. This surface modification approach holds promise for biomedical applications .
Biological Enzyme Studies
Researchers have discovered a substrate specificity in ancient bacterial DNA polymerase enzymes that restricts the synthesis of 2’-modified nucleic acids. This finding has implications for nucleic acid-based drug development .
Future Directions
properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-27-14-13-26-21(19-16-23-20-12-6-5-11-18(19)20)24-25-22(26)28-15-7-10-17-8-3-2-4-9-17/h2-12,16,23H,13-15H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFXTAUEHKKMG-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole |
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